molecular formula C22H22N4O3S B10962737 methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10962737
M. Wt: 422.5 g/mol
InChI Key: ADRRJOYDIVEHIO-LICLKQGHSA-N
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Description

Methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, benzaldehyde derivatives, and thiazolopyrimidine precursors. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various functional groups.

Uniqueness

Methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O3S/c1-12-6-8-15(9-7-12)10-17-20(27)26-19(16-11-23-25(4)14(16)3)18(21(28)29-5)13(2)24-22(26)30-17/h6-11,19H,1-5H3/b17-10+

InChI Key

ADRRJOYDIVEHIO-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=C(N(N=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=C(N(N=C4)C)C

Origin of Product

United States

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